Cas no 893770-15-5 ((3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile)

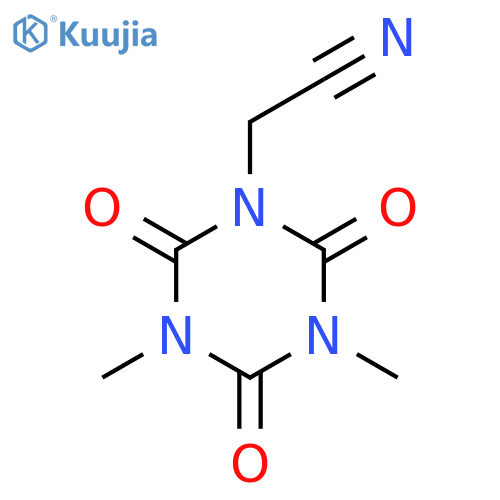

893770-15-5 structure

商品名:(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile

CAS番号:893770-15-5

MF:C7H8N4O3

メガワット:196.163420677185

MDL:MFCD07800564

CID:4718858

PubChem ID:5307052

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- (3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile

- 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile

- 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazaperhydroinyl)ethanenitrile

- STK667499

- SBB072053

- FCH1171222

- ST092679

- R9881

- A4119/0175621

- (3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl cyanide

- 1,3,5-triazine-1(2H)-acetonitrile, tetrahydro-3,5-dimethyl-2,4,6-trioxo-

- (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile

-

- MDL: MFCD07800564

- インチ: 1S/C7H8N4O3/c1-9-5(12)10(2)7(14)11(4-3-8)6(9)13/h4H2,1-2H3

- InChIKey: NCXCZPPXVLQATE-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C)C(N(C)C(N1CC#N)=O)=O

計算された属性

- せいみつぶんしりょう: 196.05964013g/mol

- どういたいしつりょう: 196.05964013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 369.1±25.0 °C at 760 mmHg

- フラッシュポイント: 177.0±23.2 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D130850-1000mg |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 1g |

$ 720.00 | 2022-06-05 | ||

| TRC | D130850-500mg |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 500mg |

$ 450.00 | 2022-06-05 | ||

| TRC | D130850-250mg |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 250mg |

$ 275.00 | 2022-06-05 | ||

| abcr | AB414965-1g |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile; . |

893770-15-5 | 1g |

€317.00 | 2025-02-17 | ||

| abcr | AB414965-500mg |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile; . |

893770-15-5 | 500mg |

€269.00 | 2025-02-17 | ||

| Ambeed | A465680-1g |

2-(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 97% | 1g |

$267.0 | 2024-04-16 | |

| abcr | AB414965-1 g |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 1g |

€322.50 | 2023-04-24 | ||

| Chemenu | CM528175-1g |

2-(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 97% | 1g |

$*** | 2023-05-29 | |

| abcr | AB414965-500 mg |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | 500MG |

€254.60 | 2023-02-03 | ||

| A2B Chem LLC | AJ08580-500mg |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |

893770-15-5 | >95% | 500mg |

$467.00 | 2024-04-19 |

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

893770-15-5 ((3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893770-15-5)(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile

清らかである:99%

はかる:1g

価格 ($):240.0